molecular formula C17H13N3O3S B5528825 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE

4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B5528825
M. Wt: 339.4 g/mol
InChI Key: UOOJJYFFSPFIQO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the reaction of furan-2-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with a thiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(furan-2-yl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
  • (2E)-3-(furan-2-yl)-N-[4-({4-[(2Z)-3-(furan-2-yl)prop-2-enamido]phenyl}methyl)phenyl]prop-2-enamide

Uniqueness

4-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of a furan ring, a thiazole ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(8-7-14-2-1-10-23-14)19-13-5-3-12(4-6-13)16(22)20-17-18-9-11-24-17/h1-11H,(H,19,21)(H,18,20,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOJJYFFSPFIQO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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